

A Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylfuran-3-thiol

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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **2,5-Dimethylfuran-3-thiol** (CAS No. 55764-23-3), a volatile sulfur compound of significant interest in flavor and fragrance chemistry as well as in other specialized areas of chemical research. This document collates and interprets available mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data. Recognizing the challenges in obtaining direct experimental spectra for this compound, this guide synthesizes information from established chemical databases and provides predicted spectral data based on established principles of spectroscopy and analysis of structurally similar compounds. Detailed, field-proven experimental protocols for acquiring high-quality MS and NMR data for volatile thiols are also presented, offering a robust framework for researchers.

Introduction: The Chemical Identity of 2,5-Dimethylfuran-3-thiol

2,5-Dimethylfuran-3-thiol is a heteroaromatic compound known for its potent, meaty, and sulfurous aroma.^{[1][2]} Its unique organoleptic properties make it a key component in the formulation of savory flavors.^[3] Beyond its role in the food industry, its furanthiol moiety is a structural motif of interest in medicinal chemistry and materials science. Accurate spectroscopic

characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various matrices.

Chemical Structure and Properties:

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ OS	[4]
Molecular Weight	128.19 g/mol	[3]
CAS Number	55764-23-3	[4]
Appearance	Light yellow to brown clear liquid	[5]
Boiling Point	175-177 °C at 760 mmHg	[3]
IUPAC Name	2,5-dimethylfuran-3-thiol	[3]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of **2,5-Dimethylfuran-3-thiol**, and for elucidating its structure through fragmentation analysis. The primary ionization technique for volatile compounds like this is Electron Ionization (EI).

Predicted Electron Ionization Mass Spectrum

While a publicly available, high-resolution mass spectrum for **2,5-Dimethylfuran-3-thiol** is not readily accessible, a predicted fragmentation pattern can be derived from its structure and comparison with similar molecules, such as 2-methyl-3-furanthiol.[6] The molecular ion peak (M⁺) is expected at m/z 128. The fragmentation is likely to proceed through pathways that stabilize the resulting cations, primarily involving the furan ring and the thiol group.

Expected Key Fragment Ions:

m/z	Proposed Fragment	Comments
128	$[C_6H_8OS]^+$	Molecular Ion (M^+). Expected to be of moderate to high intensity.
113	$[M - CH_3]^+$	Loss of a methyl group from the furan ring.
95	$[M - SH]^+$	Loss of the sulfhydryl radical.
85	$[M - C_2H_3O]^+$	Cleavage of the furan ring.
43	$[C_2H_3O]^+$	Acetyl cation, a common fragment from cleavage of the furan ring.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile flavor compounds.^{[7][8]} The following protocol is a robust starting point for the analysis of **2,5-Dimethylfuran-3-thiol**.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Vial Preparation: Place 1-5 g of the sample matrix (e.g., food product, reaction mixture) into a 20 mL headspace vial.
- Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated furan or a thiol with a different molecular weight) to ensure accurate quantification.
- Matrix Modification: For aqueous samples, add NaCl to saturation to increase the volatility of the analyte.
- Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
- Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or similar non-polar column.
- Inlet: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 150 °C.
 - Ramp: 20 °C/min to 250 °C, hold for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 35-350.

Workflow Diagram for GC-MS Analysis:



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Caption: GC-MS analysis workflow from sample preparation to data processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2,5-Dimethylfuran-3-thiol**. Both ^1H and ^{13}C NMR are essential for its structural confirmation.

Predicted ^1H NMR Spectrum

Based on the principles of chemical shifts and spin-spin coupling, and by analogy with similar furan and thiol compounds, the following ^1H NMR spectrum is predicted for **2,5-Dimethylfuran-3-thiol**.^[9]

Predicted ^1H NMR Chemical Shifts and Multiplicities (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.0-6.2	Singlet (s)	1H	H-4 (furan ring proton)
~3.2-3.5	Singlet (s)	1H	-SH (thiol proton)
~2.3-2.5	Singlet (s)	3H	-CH ₃ at C-5
~2.1-2.3	Singlet (s)	3H	-CH ₃ at C-2

Causality behind predicted shifts: The furan ring proton (H-4) is expected to be in the aromatic region, though upfield compared to benzene due to the influence of the oxygen atom. The methyl protons are slightly deshielded due to their attachment to the furan ring. The thiol proton chemical shift can be variable and is concentration and solvent dependent; it is often a broad singlet and may not show coupling.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. Although specific experimental data is not readily available, a link to a ^{13}C NMR spectrum on SpectraBase exists, suggesting data has been acquired.[\[10\]](#)[\[11\]](#) Predicted chemical shifts are provided below.

Predicted ^{13}C NMR Chemical Shifts (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~150-155	C-5 (carbon attached to methyl)
~145-150	C-2 (carbon attached to methyl)
~115-120	C-4 (furan ring CH)
~110-115	C-3 (carbon attached to thiol)
~13-15	$-\text{CH}_3$ at C-5
~11-13	$-\text{CH}_3$ at C-2

Causality behind predicted shifts: The carbons of the furan ring appear in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons attached to the oxygen (C-2 and C-5) are expected to be the most downfield. The carbon bearing the thiol group (C-3) will be upfield relative to the oxygen-bound carbons. The methyl carbons will appear in the typical upfield aliphatic region.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra of volatile and potentially air-sensitive thiols requires careful sample preparation and instrument setup.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Sample Preparation:

- **Solvent Selection:** Use a deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl_3) for non-polar compounds.
- **Sample Concentration:** Prepare a solution of 5-10 mg of **2,5-Dimethylfuran-3-thiol** in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Degassing (Optional but Recommended): For sensitive samples or for long-term experiments, degas the sample by bubbling an inert gas (argon or nitrogen) through the solution for several minutes to remove dissolved oxygen, which can broaden NMR signals.

NMR Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- Probe: 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0-220 ppm.

Workflow Diagram for NMR Analysis:



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Caption: NMR analysis workflow from sample preparation to spectral interpretation.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2,5-Dimethylfuran-3-thiol** and establishes robust protocols for its analysis using GC-MS and NMR spectroscopy. While direct, publicly available experimental data remains somewhat elusive, the predictive analysis and detailed methodologies presented herein offer a solid foundation for researchers in the fields of flavor science, drug development, and chemical synthesis to confidently identify and characterize this important molecule. The provided protocols are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

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